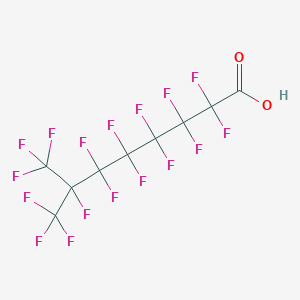
Tetradecafluoro-7-(trifluoromethyl)octanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetradecafluoro-7-(trifluoromethyl)octanoic acid (also known as perfluorooctanoic acid or PFOA) is a synthetic fluorinated chemical that has been widely used in industrial and consumer products, including non-stick cookware, stain-resistant fabrics, and firefighting foams. PFOA is a persistent environmental pollutant that has been detected in air, water, soil, and wildlife, as well as in human blood and breast milk. Due to its potential health and environmental impacts, PFOA has been the subject of extensive scientific research and regulatory scrutiny.
作用机制
The exact mechanism of action of PFOA is not fully understood, but it is believed to interfere with various physiological and biochemical processes in the body. PFOA has been shown to bind to proteins in the liver and disrupt lipid metabolism, leading to the accumulation of fatty acids and cholesterol in the liver. PFOA has also been shown to affect the function of the immune system, leading to increased susceptibility to infections and autoimmune diseases.
生化和生理效应
PFOA has been shown to affect various physiological and biochemical processes in the body. PFOA has been associated with liver damage, immune system dysfunction, developmental and reproductive toxicity, and cancer. PFOA has also been shown to affect lipid metabolism, leading to the accumulation of fatty acids and cholesterol in the liver.
实验室实验的优点和局限性
PFOA has been used as a model compound for studying the environmental fate and toxicity of perfluorinated chemicals. PFOA has several advantages for laboratory experiments, including its stability, solubility, and availability. However, the use of PFOA in laboratory experiments is limited by its potential health and environmental impacts, as well as its complex synthesis process.
未来方向
There are several future directions for research on PFOA and other perfluorinated chemicals. These include:
1. Developing alternative non-toxic and sustainable chemicals to replace PFOA and other perfluorinated chemicals in industrial and consumer products.
2. Studying the environmental fate and transport of PFOA and other perfluorinated chemicals in different ecosystems, including air, water, soil, and wildlife.
3. Investigating the mechanisms of action of PFOA and other perfluorinated chemicals in the body, including their effects on lipid metabolism, immune function, and gene expression.
4. Assessing the potential health risks of PFOA and other perfluorinated chemicals to vulnerable populations, including pregnant women, infants, and children.
5. Developing effective strategies for the remediation and management of PFOA and other perfluorinated chemical contamination in the environment and human populations.
合成方法
PFOA is synthesized through a multi-step process that involves the reaction of perfluorooctyl iodide with trifluoromethyl iodide in the presence of a catalyst, followed by hydrolysis and oxidation steps. The synthesis of PFOA is complex and involves the use of hazardous chemicals, which can pose risks to human health and the environment.
科学研究应用
PFOA has been extensively studied for its potential health and environmental impacts. Scientific research has shown that PFOA is a persistent environmental pollutant that can accumulate in the food chain and pose risks to wildlife and human health. PFOA has been associated with a range of adverse health effects, including developmental and reproductive toxicity, liver damage, immune system dysfunction, and cancer.
属性
CAS 编号 |
15899-31-7 |
|---|---|
产品名称 |
Tetradecafluoro-7-(trifluoromethyl)octanoic acid |
分子式 |
C9HF17O2 |
分子量 |
464.08 g/mol |
IUPAC 名称 |
2,2,3,3,4,4,5,5,6,6,7,8,8,8-tetradecafluoro-7-(trifluoromethyl)octanoic acid |
InChI |
InChI=1S/C9HF17O2/c10-2(11,1(27)28)4(13,14)6(17,18)7(19,20)5(15,16)3(12,8(21,22)23)9(24,25)26/h(H,27,28) |
InChI 键 |
WIXVASFEKZIRFM-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
规范 SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
其他 CAS 编号 |
15899-31-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



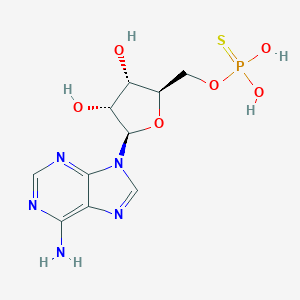
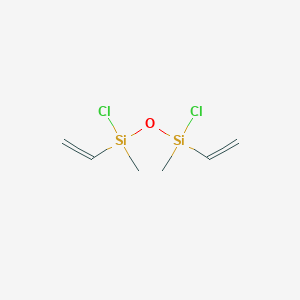
![(4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine](/img/structure/B91598.png)
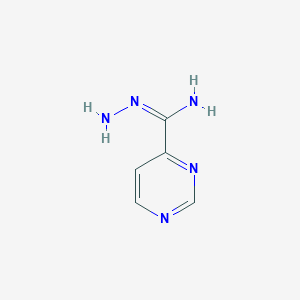
![Heptacyclo[13.11.1.12,10.03,8.019,27.020,25.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15,17,19(27),20,22,24-tetradecaene](/img/structure/B91600.png)
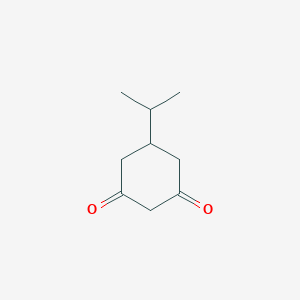
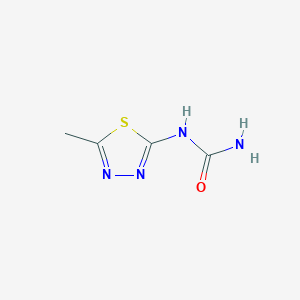
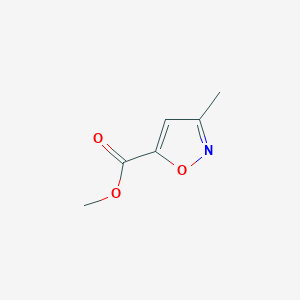
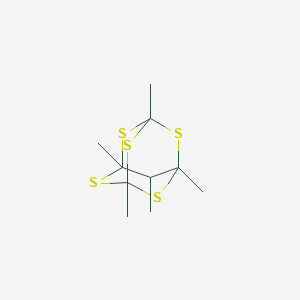
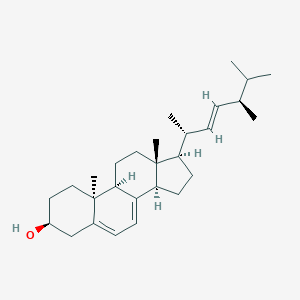
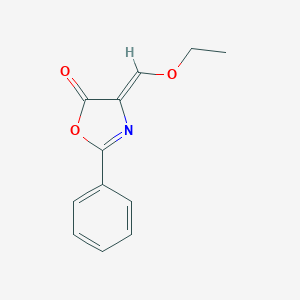
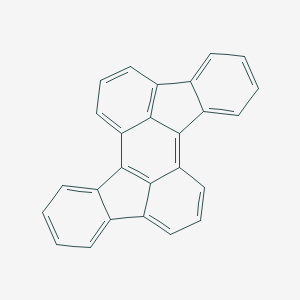
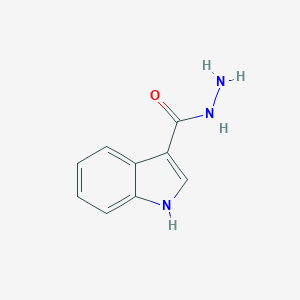
![2-hydroxy-5,6-dimethoxy-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B91615.png)